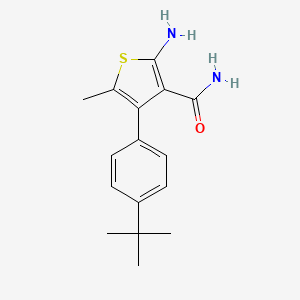

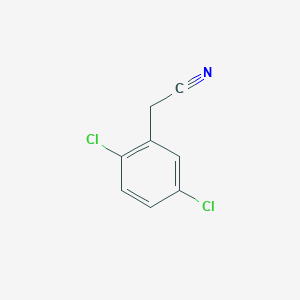

![molecular formula C10H9ClF3NO B1364519 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 36040-85-4](/img/structure/B1364519.png)

2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

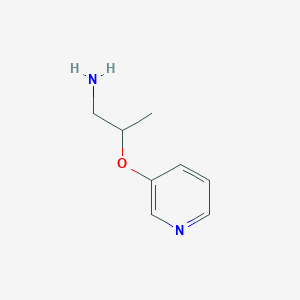

2-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide (2-CNTP) is a versatile chemical compound used in a variety of scientific research applications. It is a carboxamide derivative of a trifluoromethyl-substituted phenylpropane, and is used as a starting material for the synthesis of various compounds. It is used in a variety of fields, including organic synthesis, pharmaceuticals, and biochemistry.

Applications De Recherche Scientifique

HIV-1 Integrase Inhibitory Activity

A study investigated the HIV-1 integrase inhibitory activity of various propanamide analogs, including 3-chloro-N-(substituted phenyl) propanamides. These compounds were synthesized and evaluated for their potential to inhibit the HIV-1 integrase enzyme. However, none of the molecules demonstrated significant inhibition of the enzyme's activities (Penta et al., 2013).

Synthesis of Functionalized Cyclopropanes

In a different context, research on N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide led to the development of a new method for synthesizing functionalized cyclopropanes with high stereoselectivity. This process involved the cyclization of propanamide derivatives, demonstrating the compound's utility in organic synthesis (Tanaka et al., 1987).

Antitumor Agents and Molecular Structure

Another study focused on the molecular structure of specific propanamide derivatives, examining their role as inhibitors of dihydrofolate reductase, an enzyme targeted in cancer chemotherapy. The research highlighted the significance of these compounds as reversible and irreversible inhibitors with potential clinical applications in treating cancer (Camerman et al., 1978).

Pharmaceutical Analysis and Detection

Further research has been done on the analytical detection and quantification of propanamide derivatives in pharmaceutical formulations. This includes methods for the spectrophotometric determination and mass spectrometry analysis of such compounds, underscoring their importance in pharmaceutical sciences (Rangappa et al., 2000; Khan et al., 2015).

Pharmacokinetics and Metabolism Studies

In pharmacokinetic and metabolism studies, propanamide derivatives have been explored for their absorption, distribution, metabolism, and excretion characteristics in preclinical studies. This research is crucial for understanding the behavior of these compounds in biological systems (Wu et al., 2006; Goda et al., 2006).

Spectroscopic Studies

Spectroscopic studies of N-monosubstituted propanamides have provided insights into the conformational properties of these compounds, which is valuable in understanding their chemical behavior and potential applications (Antonović et al., 1997).

Hormonal Male Contraception

Propanamide derivatives have also been evaluated in the context of hormonal male contraception, demonstrating their potential as selective androgen receptor modulators. This research highlights the therapeutic potential of these compounds in androgen-dependent diseases (Jones et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .

Mode of Action

This inhibition could disrupt the synthesis of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The compound’s action on D-alanine–D-alanine ligase affects the bacterial cell wall synthesis pathway . By inhibiting this enzyme, the compound prevents the formation of the peptide cross-links that give the cell wall its strength. This leads to a weakened cell wall and, ultimately, bacterial cell death .

Pharmacokinetics

Like other small molecules, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would influence its bioavailability .

Result of Action

The result of the compound’s action is the disruption of the bacterial cell wall structure, leading to cell death . This makes this compound a potential candidate for the development of new antibacterial drugs .

Propriétés

IUPAC Name |

2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO/c1-6(11)9(16)15-8-4-2-3-7(5-8)10(12,13)14/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTQTYMWZUKPEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394549 |

Source

|

| Record name | 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36040-85-4 |

Source

|

| Record name | 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

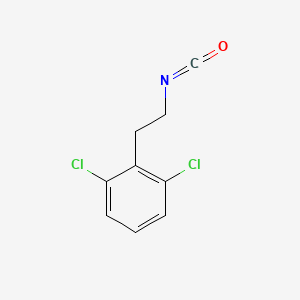

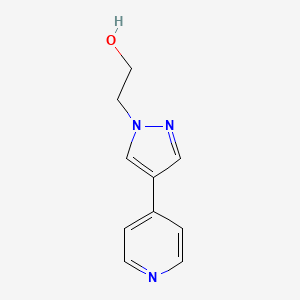

![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)

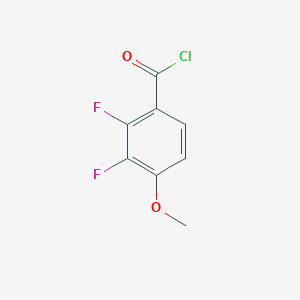

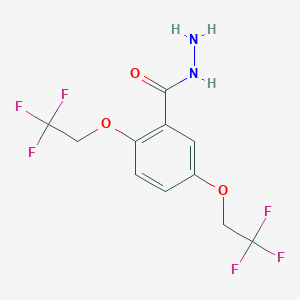

![3-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364447.png)

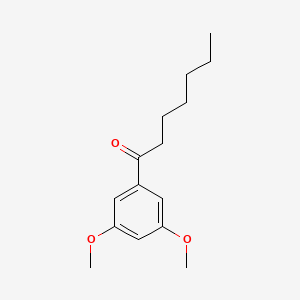

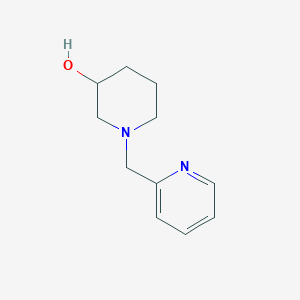

![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)

![2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364477.png)

![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364488.png)